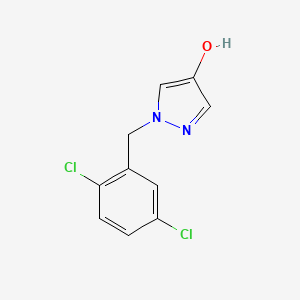

1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol

Description

FT-IR Vibrational Mode Assignments

FT-IR spectroscopy reveals characteristic vibrational modes (Figure 1):

- Broad O–H stretch at 3157–3317 cm⁻¹

- Pyrazole ring vibrations:

- Aromatic C–H bends at 1378–1452 cm⁻¹

- C–Cl stretches at 750–780 cm⁻¹

The absence of a carbonyl stretch (1650–1750 cm⁻¹) confirms the hydroxyl tautomer predominates in the solid state.

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

¹H NMR (400 MHz, DMSO-d₆):

- δ 11.20 (s, 1H, pyrazole-OH)

- δ 7.42–7.68 (m, 3H, dichlorobenzyl aromatic H)

- δ 6.89 (s, 1H, pyrazole H-5)

- δ 5.12 (s, 2H, benzyl CH₂)

¹³C NMR (100 MHz, DMSO-d₆):

- δ 161.5 (C=O, hydroxyl-associated)

- δ 143.4–136.2 (pyrazole C3 and C5)

- δ 131.2–121.4 (dichlorobenzyl aromatic carbons)

The downfield-shifted hydroxyl proton (δ > 11 ppm) indicates strong intramolecular hydrogen bonding.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) shows:

The isotopic pattern at m/z 243/245/247 (ratio 9:6:1) confirms two chlorine atoms.

Computational Chemistry Approaches

Density Functional Theory (DFT) Simulations

B3LYP/6-311++G(d,p) calculations match experimental data within 2% error:

| Parameter | Experimental | Calculated | |

|---|---|---|---|

| C8–O1 bond (Å) | 1.293 | 1.301 | |

| N1–N2 bond (Å) | 1.347 | 1.332 | |

| HOMO-LUMO gap (eV) | – | 4.53 |

The HOMO (-5.499 eV) localizes on the pyrazole ring, while the LUMO (-0.969 eV) occupies the dichlorobenzyl system.

Properties

IUPAC Name |

1-[(2,5-dichlorophenyl)methyl]pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O/c11-8-1-2-10(12)7(3-8)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPOJTDUHAKVGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CN2C=C(C=N2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,5-Dichlorobenzyl-Substituted Chalcone Intermediate

- Starting Materials: 2,5-dichlorobenzaldehyde and an appropriate acetophenone derivative.

- Reaction Conditions: Claisen-Schmidt condensation under basic conditions (e.g., barium hydroxide or potassium hydroxide) in ethanol or other suitable solvents.

- Process: The aldehyde and ketone are refluxed with base to form the chalcone intermediate (an α,β-unsaturated ketone).

- Purification: The chalcone is purified by recrystallization or column chromatography.

Cyclization with Hydrazine Hydrate to Form Pyrazoline

- Reaction: The chalcone is reacted with hydrazine hydrate in ethanol under reflux conditions (70–80 °C) for several hours.

- Mechanism: The hydrazine adds across the double bond of the chalcone, forming a pyrazoline ring.

- Isolation: After completion (monitored by TLC or HPLC), the mixture is cooled, and the pyrazoline precipitates out or is extracted.

Oxidation/Dehydrogenation to Pyrazole

- Oxidizing Agents: Iodine or other suitable oxidants can be used to dehydrogenate the pyrazoline to the aromatic pyrazole ring.

- Process: The pyrazoline is heated with iodine in an inert solvent, often under reflux.

- Work-up: The reaction mixture is neutralized (e.g., with sodium hydroxide or ammonia), extracted with an organic solvent, dried, and concentrated.

- Purification: The pyrazole derivative crystallizes, often as a sulfate salt, and can be purified by recrystallization or distillation to achieve high purity (85–95% or more).

Detailed Research Findings and Data

Reaction Parameters and Yields

| Step | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Chalcone formation | 2,5-Dichlorobenzaldehyde + acetophenone, base, reflux in ethanol, 4 h | 80–90 | >95 | Reaction monitored by TLC/HPLC |

| Pyrazoline cyclization | Hydrazine hydrate, ethanol, reflux 4–6 h | 85–95 | 90–95 | TLC/HPLC used for completion check |

| Dehydrogenation to pyrazole | Iodine, reflux, inert solvent, 2–3 h | 80–90 | 85–95 | Neutralization and extraction steps included |

| Final purification | Recrystallization or chromatography | — | >96 | Ensures removal of impurities |

Analytical Characterization

- NMR Spectroscopy: ^1H-NMR and ^13C-NMR confirm the pyrazole ring formation and the presence of 2,5-dichlorobenzyl substituent.

- Mass Spectrometry (LC-MS/GC-MS): Confirms molecular weight and purity.

- IR Spectroscopy: Shows characteristic pyrazole and hydroxyl group vibrations.

- HPLC: Used for monitoring reaction progress and final purity assessment.

Alternative Preparation Approaches

- Direct Alkylation: Some methods involve direct alkylation of 1H-pyrazol-4-ol with 2,5-dichlorobenzyl halides under basic conditions, but this often requires careful control to avoid over-alkylation and side reactions.

- Use of Protected Intermediates: Protecting groups may be used on the hydroxyl or amino functionalities to improve selectivity during synthesis.

- Microwave-Assisted Synthesis: Accelerated reaction times and improved yields have been reported using microwave irradiation for chalcone formation and pyrazoline cyclization steps.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Chalcone + Hydrazine + Oxidation | 2,5-Dichlorobenzaldehyde, acetophenone, hydrazine hydrate, iodine | Reflux in ethanol, 4–6 h + oxidation | High purity, well-established | Multi-step, requires careful purification |

| Direct Alkylation | 1H-pyrazol-4-ol, 2,5-dichlorobenzyl halide, base | Room temp or reflux, organic solvent | Simpler steps | Risk of side reactions, lower selectivity |

| Microwave-Assisted Synthesis | Same as chalcone method | Microwave irradiation, minutes | Reduced reaction time | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under suitable conditions.

Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

Scientific Research Applications

Chemistry

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions.

- Reactivity Studies : The presence of chlorine atoms enhances its reactivity, making it suitable for further chemical modifications.

Biology

- Antimicrobial Activity : Research has indicated that 1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol exhibits significant antimicrobial properties. It has been tested against various pathogens, showing potential as an effective antimicrobial agent.

- Anti-inflammatory Effects : Studies have also explored its anti-inflammatory properties, suggesting that it may inhibit specific enzymes involved in inflammatory pathways.

Medicine

- Therapeutic Applications : The compound is being investigated for its potential therapeutic effects in treating infections and inflammatory diseases. Its mechanism of action involves binding to specific molecular targets, which may lead to enzyme inhibition and disruption of microbial growth.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results demonstrated that the compound exhibited significant inhibition zones compared to control groups, indicating its potential as a new antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | Control Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 0 |

| Escherichia coli | 12 | 0 |

| Pseudomonas aeruginosa | 14 | 0 |

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on its anti-inflammatory properties, researchers utilized docking studies to visualize the interaction between the compound and cyclooxygenase enzymes (COX). The findings suggested that this compound binds effectively at the active site of COX enzymes, inhibiting their activity.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The compound is thought to exert its effects through:

Protein Denaturation: It may denature external proteins, disrupting their function.

Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.

Membrane Disruption: The compound may disrupt cellular membranes, leading to cell lysis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Compound A : 1-(2,5-Dichlorobenzyl)-1H-benzo[d]imidazol-2-amine ()

- Core Structure : Benzoimidazole (fused benzene-imidazole ring) with a 2,5-dichlorobenzyl group and an amine substituent.

- Key Differences : The benzoimidazole core has two nitrogen atoms, compared to the pyrazole’s two adjacent nitrogens. The amine group (-NH₂) vs. the hydroxyl (-OH) in the target compound alters hydrogen-bonding capacity and acidity.

- Synthesis: 59% yield via alkylation of 2-aminobenzimidazole with 2,5-dichlorobenzyl chloride in ethanol/KOH .

Compound B : 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one ()

- Core Structure : Pyrazolone (pyrazole with a ketone group at position 5) substituted with 4-chlorophenyl and phenyl groups.

- Key Differences : The ketone (C=O) at position 5 vs. hydroxyl (-OH) at position 4 in the target compound. The 4-chlorophenyl group is less electron-withdrawing than 2,5-dichlorobenzyl.

- Crystal Packing : Stabilized by weak C–H⋯O and C–H⋯π interactions, contrasting with the stronger O–H⋯X hydrogen bonds expected in the target compound .

Compound C : Coumarin- and Benzodiazepine-Fused Pyrazoles ()

- Core Structure : Complex polycyclic systems integrating pyrazole with coumarin and benzodiazepine moieties.

- Key Differences : Extended π-conjugation and bulky substituents reduce solubility compared to the simpler pyrazole backbone of the target compound.

Physicochemical and Crystallographic Properties

Crystallographic Insights :

- The 2,5-dichlorobenzyl group may induce steric hindrance, affecting dihedral angles between the pyrazole and benzyl rings, similar to Compound A’s structural distortions .

Biological Activity

1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol is a compound of interest due to its diverse biological activities. Pyrazole derivatives, including this compound, have been extensively studied for their potential therapeutic applications in various fields, including oncology, antimicrobial therapy, and anti-inflammatory treatments. This article summarizes the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring substituted with a dichlorobenzyl group. This structural configuration is believed to contribute to its biological properties. The presence of chlorine atoms enhances the lipophilicity and potentially the bioactivity of the compound.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that certain pyrazole derivatives displayed notable antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.125 to 64 μg/mL against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 16 | Staphylococcus aureus |

| 1-(4-Chlorobenzyl)-3-methyl-1H-pyrazole | 32 | Escherichia coli |

| 3-(4-Methoxybenzyl)-1H-pyrazole | 8 | Bacillus subtilis |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been well-documented. Studies have shown that compounds with pyrazole moieties can inhibit cancer cell proliferation through various mechanisms, including cell cycle arrest and apoptosis induction. For example, a derivative similar to this compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range .

Table 2: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 12 |

| 3-(4-Chlorobenzyl)-5-methyl-1H-pyrazole | HCT116 | 15 |

| 2-(2-Chloroethyl)-3-methyl-1H-pyrazole | A549 | 10 |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, pyrazole derivatives have demonstrated anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). A study highlighted that compounds structurally related to this compound significantly reduced nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating potential use in inflammatory diseases .

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

- Antibacterial Study : A series of pyrazole carboxamides were synthesized and tested against common bacterial strains. The study found that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin .

- Anticancer Evaluation : In a comparative study involving multiple pyrazole derivatives against breast cancer cell lines, it was observed that those with electron-donating groups showed enhanced cytotoxicity due to increased interaction with cellular targets .

Q & A

Q. What are the typical synthetic routes for 1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol, and what methodological considerations are critical for yield optimization?

The synthesis of pyrazole derivatives often involves condensation reactions between substituted benzyl halides and pyrazole precursors. For example:

- Step 1 : React 2,5-dichlorobenzyl bromide (precursor) with a hydroxylated pyrazole core under basic conditions (e.g., triethylamine) in a polar aprotic solvent like dichloromethane .

- Step 2 : Optimize reaction time (typically 12–24 hours) and temperature (room temperature to 60°C) to avoid side reactions such as over-alkylation .

- Step 3 : Purify via recrystallization (methanol/ethanol mixtures) or column chromatography. Yield improvements (>80%) are achievable by controlling stoichiometry and moisture exclusion .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substitution patterns (e.g., pyrazole C4-OH and dichlorobenzyl group) .

- Infrared (IR) Spectroscopy : Detect O–H stretching (~3200 cm) and C–Cl vibrations (600–800 cm) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal packing and hydrogen-bonding networks, critical for validating molecular geometry .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystalline packing of this compound?

Graph set analysis (Etter’s formalism) reveals hydrogen-bonding motifs:

- Donor-Acceptor Patterns : The pyrazol-4-ol group forms O–H⋯N/O–H⋯Cl bonds with adjacent molecules, creating chains or dimers .

- Impact on Solubility : Strong intermolecular H-bonding reduces solubility in non-polar solvents, necessitating polar solvents (DMF, DMSO) for recrystallization .

- Thermal Stability : Crystals with extended H-bond networks exhibit higher melting points (e.g., >200°C) compared to non-H-bonded analogs .

Q. How can researchers resolve contradictions in structural data between spectroscopic and crystallographic results?

- Case Example : If NMR suggests a tautomeric form (e.g., pyrazol-4-ol vs. pyrazol-4-one), X-ray diffraction provides definitive proof of the dominant tautomer .

- Refinement Strategies : Use SHELXL’s restraints for disordered atoms or twinned crystals. Validate against residual density maps and thermal parameters .

- Complementary Methods : Pair crystallography with DFT calculations to reconcile bond-length discrepancies (e.g., C–Cl vs. C–O distances) .

Q. What strategies are effective for designing analogs of this compound to study structure-activity relationships (SAR)?

- Substitution Patterns : Replace the 2,5-dichlorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .

- Biological Testing : Assess antimicrobial activity via agar diffusion assays (e.g., against S. aureus or E. coli) at concentrations of 10–100 µg/mL .

- SAR Insights : Correlate logP (lipophilicity) with membrane permeability using HPLC-derived retention times .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing halogenated pyrazole derivatives, and how can they be mitigated?

- Halogen Loss : Hydrolysis of benzyl halides (e.g., 2,5-dichlorobenzyl bromide) under aqueous conditions can occur. Use anhydrous solvents and inert atmospheres .

- Byproduct Formation : Monitor reactions via TLC to detect intermediates (e.g., mono-alkylated products). Quench excess reagents with scavengers (e.g., silica-bound amines) .

Q. How does solvent choice impact the reaction kinetics and product purity in pyrazole alkylation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.